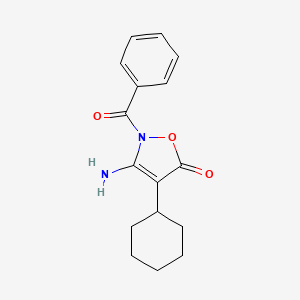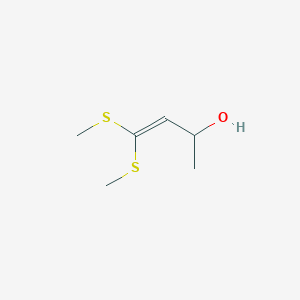
Chromium;germanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium and germanium are two distinct elements that, when combined, form a compound with unique properties. Chromium is a transition metal known for its high corrosion resistance and hardness . Germanium, on the other hand, is a metalloid with significant applications in electronics and optics . The combination of these two elements results in a compound that leverages the strengths of both, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of chromium-germanium compounds can be achieved through several methods. One common approach is the chemical vapor deposition (CVD) method, where germanium is deposited onto a chromium substrate under high temperature and controlled atmosphere . Another method involves the direct reaction of chromium and germanium powders at elevated temperatures to form the desired compound .
Industrial Production Methods: In industrial settings, the production of chromium-germanium compounds often involves the use of high-purity raw materials and advanced techniques such as molecular beam epitaxy (MBE) and thermal evaporation . These methods ensure the production of high-quality compounds with precise control over their composition and properties.
Analyse Des Réactions Chimiques
Types of Reactions: Chromium-germanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, chromium can react with oxygen to form chromium(III) oxide, while germanium can form germanium dioxide under similar conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. For example, chromium reacts with fluorine at high temperatures to form chromium fluoride, while germanium reacts with oxygen to form germanium dioxide .
Major Products Formed: The major products formed from these reactions include chromium oxides, germanium oxides, and various halides. These products are often used in further chemical processes or as materials in various applications .
Applications De Recherche Scientifique
Chromium-germanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique properties . In biology and medicine, germanium compounds have shown potential in cancer treatment and immune system modulation . In industry, these compounds are used in the production of semiconductors and optoelectronic devices .
Mécanisme D'action
The mechanism of action of chromium-germanium compounds involves their interaction with various molecular targets and pathways. For instance, germanium compounds can modulate oxidative stress and immune responses by interacting with specific enzymes and cellular pathways . Chromium, on the other hand, can influence glucose metabolism and insulin signaling through its interaction with mitochondrial ATP synthase .
Comparaison Avec Des Composés Similaires
Chromium-germanium compounds can be compared with other similar compounds such as silicon-germanium and tin-germanium compounds. While silicon-germanium is widely used in the semiconductor industry due to its excellent electronic properties, chromium-germanium offers unique advantages in terms of corrosion resistance and catalytic activity . Tin-germanium compounds, on the other hand, are known for their applications in optoelectronics and infrared optics .
Propriétés
Numéro CAS |
70446-08-1 |
|---|---|
Formule moléculaire |
CrGe |
Poids moléculaire |
124.63 g/mol |
Nom IUPAC |
chromium;germanium |
InChI |
InChI=1S/Cr.Ge |
Clé InChI |
WADNUIHBLWBJQY-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




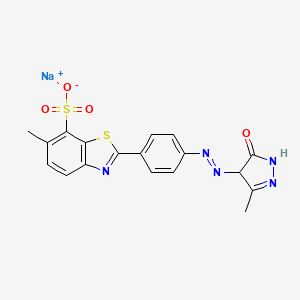
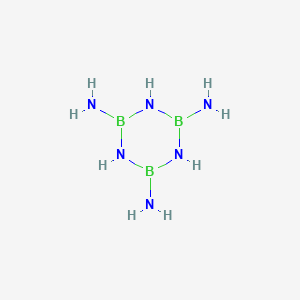
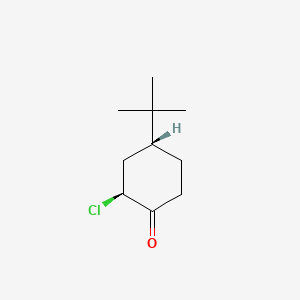




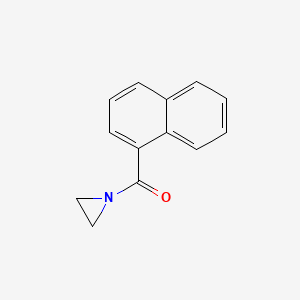
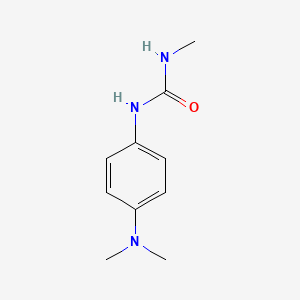
![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
